1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine 1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16421212
InChI: InChI=1S/C12H18N4.ClH/c1-10(2)16-12(6-7-14-16)13-9-11-5-4-8-15(11)3;/h4-8,10,13H,9H2,1-3H3;1H
SMILES:
Molecular Formula: C12H19ClN4
Molecular Weight: 254.76 g/mol

1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC16421212

Molecular Formula: C12H19ClN4

Molecular Weight: 254.76 g/mol

* For research use only. Not for human or veterinary use.

1-isopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine -

Specification

Molecular Formula C12H19ClN4
Molecular Weight 254.76 g/mol
IUPAC Name N-[(1-methylpyrrol-2-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H18N4.ClH/c1-10(2)16-12(6-7-14-16)13-9-11-5-4-8-15(11)3;/h4-8,10,13H,9H2,1-3H3;1H
Standard InChI Key BCXSAQRRMJGNDN-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=CC=N1)NCC2=CC=CN2C.Cl

Introduction

Structural Overview

The compound has the following structural features:

  • Core Framework: A pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).

  • Substituents:

    • An isopropyl group attached to the first position of the pyrazole ring.

    • An N-substituted group consisting of a methylated pyrrole moiety linked via a methylene bridge.

    • An amine group at the fifth position of the pyrazole ring.

Molecular Formula

The molecular formula for this compound is C11H16N4, indicating it contains 11 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms.

Potential Applications

Pyrazole derivatives are widely studied for their biological and pharmaceutical properties. While specific data on this compound is limited, its structure suggests the following potential applications:

  • Pharmacological Activities:

    • Pyrazole derivatives are known for anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

    • The presence of a pyrrole group may enhance bioactivity by interacting with biological targets such as enzymes or receptors.

  • Enzyme Inhibition:

    • Compounds with similar frameworks have been explored as inhibitors of enzymes like cyclooxygenase (COX) or protein kinases due to their ability to bind active sites.

  • Material Science:

    • Nitrogen-containing heterocycles are sometimes used in coordination chemistry for creating metal-organic frameworks or catalysts.

Synthesis Pathways

Although specific synthesis data for this compound is unavailable in the provided sources, general methods for synthesizing pyrazole derivatives can be applied:

General Synthesis Steps

  • Formation of Pyrazole Core:

    • React hydrazines with α,β-unsaturated carbonyl compounds or diketones to form the pyrazole ring.

  • Substitution Reactions:

    • Introduce the isopropyl group at position 1 through alkylation using isopropyl halides under basic conditions.

  • N-Alkylation with Pyrrole Derivative:

    • Couple a methylated pyrrole derivative via a methylene bridge using formaldehyde or similar reagents in the presence of an amine catalyst.

  • Functionalization at Position 5:

    • Introduce the amine group using selective nitration followed by reduction or direct amination techniques.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (1^1H) and carbons (13^13C).
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups like amines and C-H bonds.
X-ray CrystallographyProvides detailed three-dimensional structural information.

Research Findings and Future Directions

Although no direct studies on this specific compound were found, similar pyrazole derivatives have shown promising results in various fields:

  • Biological Activity Predictions:

    • Pyrazole derivatives often exhibit binding affinity for enzymes such as kinases or oxidases.

    • Docking studies could predict interactions with biological targets like proteins or DNA.

  • Optimization Potential:

    • Modifications to substituents (e.g., altering alkyl groups or introducing electron-withdrawing groups) could enhance activity or selectivity.

  • Toxicological Studies:

    • Safety profiles would need to be established through in vitro and in vivo testing to ensure biocompatibility.

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